molecular formula C12H13ClN2O5S B2673328 Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate CAS No. 339096-87-6

Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate

Cat. No.: B2673328
CAS No.: 339096-87-6
M. Wt: 332.76
InChI Key: MRQJOFNMFIBWJK-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate is a complex organic compound that features a pyridazine ring, a sulfonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The pyridazine ring may also interact with nucleic acids or proteins, affecting their function. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-bromophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate
  • Methyl 2-[(4-fluorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate
  • Methyl 2-[(4-methylphenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate

Uniqueness

Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)sulfonyl-6-oxodiazinane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5S/c1-20-12(17)8-6-11(16)14-15(7-8)21(18,19)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQJOFNMFIBWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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